6-Bromo-4-methyl-2,1,3-benzothiadiazole
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Overview
Description
6-Bromo-4-methyl-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C7H5BrN2S. It is a member of the benzothiadiazole family, which is known for its applications in various scientific fields, including organic electronics, optoelectronic devices, and photovoltaics. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzothiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methyl-2,1,3-benzothiadiazole typically involves the bromination of 4-methyl-2,1,3-benzothiadiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with other aromatic rings.
Scientific Research Applications
6-Bromo-4-methyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Optoelectronic Devices: The compound is employed in the development of materials for optoelectronic devices, including solar cells and photodetectors.
Photovoltaics: It is used in the design of photovoltaic materials for solar energy conversion.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2,1,3-benzothiadiazole in its applications is primarily based on its electronic properties. The presence of the bromine atom and the methyl group influences the electron distribution within the molecule, making it an effective electron acceptor. This property is crucial in its role in organic electronics and photovoltaics, where it facilitates charge transfer and improves the efficiency of electronic devices .
Comparison with Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound is structurally similar but has different electronic properties due to the presence of additional thiadiazole rings.
4-Bromobenzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Another similar compound with bromine substitution, used in similar applications.
Uniqueness: 6-Bromo-4-methyl-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronic devices, where precise control over electronic properties is essential .
Properties
IUPAC Name |
6-bromo-4-methyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVBFCNMZBIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NSN=C12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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